2,3,5-Tri-O-benzyl-D-ribofuranose

Vue d'ensemble

Description

2,3,5-Tri-O-benzyl-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose involves several steps. One method involves the reaction of the Grignard reagent with 2,3,5-ri-O-benzyl-β-D-ribofuranose, followed by ring closure and removal of the tetrahydropyranyl ether group . Another method involves the conversion of the β-anomer into 1,2,3-triazole derivatives by reaction with benzyl azide .Molecular Structure Analysis

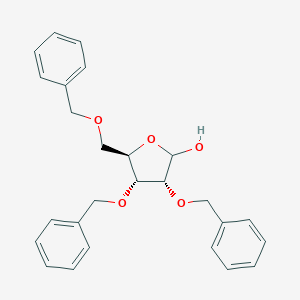

The molecular formula of 2,3,5-Tri-O-benzyl-D-ribofuranose is C26H28O5 . The molecule contains a total of 62 bonds, including 34 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 hydroxyl group, 4 ethers (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The β-anomer of 2,3,5-Tri-O-benzyl-D-ribofuranose has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .Physical And Chemical Properties Analysis

2,3,5-Tri-O-benzyl-D-ribofuranose is a white powder . It has an optical rotation of 63.0 ± 4.0? (C=4 in DCM), a melting point of 48.0-55.0?C, and an assay (HPLC) of ≥97.5% . It is sparingly soluble in water (0.26 g/L at 25°C) .Applications De Recherche Scientifique

Organic Synthesis

This compound is utilized in the synthesis of complex molecules. For example, it’s involved in the preparation of 4-deazaformycin A , which is a significant step in the synthesis of certain pharmaceuticals .

Pharmaceutical Intermediates

It serves as an intermediate in pharmaceutical manufacturing. Specifically, it’s used in the production of benzoylthiophenes , which are allosteric enhancers at the A1 adenosine receptor .

Nucleoside Synthesis

The compound is also used in nucleoside synthesis, which is crucial for creating DNA and RNA components .

Glycoside Synthesis

It acts as a precursor in glycoside synthesis, involving an oxotitanium group, with magnesium as an activating agent for o-glycosylation .

Mécanisme D'action

Target of Action

The primary target of 2,3,5-Tri-O-benzyl-D-ribofuranose is the chitin synthase (CHS) enzyme . This enzyme plays a crucial role in the synthesis of chitin, a key component of the cell walls of fungi .

Mode of Action

2,3,5-Tri-O-benzyl-D-ribofuranose acts as an inhibitor of the chitin synthase enzyme . By binding to this enzyme, it prevents the normal synthesis of chitin, thereby disrupting the structural integrity of the fungal cell wall .

Biochemical Pathways

The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribofuranose affects the chitin biosynthesis pathway . This disruption leads to a decrease in chitin production, which in turn weakens the cell wall of the fungus and inhibits its growth .

Result of Action

The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribofuranose results in antifungal activity . Specifically, it has been shown to inhibit the growth of the fungus Botrytis cinerea .

Action Environment

The action, efficacy, and stability of 2,3,5-Tri-O-benzyl-D-ribofuranose can be influenced by various environmental factors. For instance, its solubility and therefore its bioavailability and efficacy can be affected by the pH and temperature of the environment . Additionally, its stability could be impacted by exposure to light, heat, and moisture .

Safety and Hazards

2,3,5-Tri-O-benzyl-D-ribofuranose is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-NITSXXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449039 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-D-ribofuranose | |

CAS RN |

54623-25-5 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2,3,5-Tri-O-benzyl-D-ribofuranose in organic synthesis?

A1: This compound serves as a versatile precursor in the synthesis of C-nucleosides [, , , , , ] and various ribofuranosides [, , , , , ]. These molecules are of significant interest due to their potential antiviral and anticancer activities.

Q2: Can you elaborate on the synthesis of β-D-ribofuranosides using this compound?

A2: Several methods have been developed for the stereoselective synthesis of β-D-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose:

- [Catecholato(2−)-O,O′]oxotitanium/Trifluoromethanesulfonic Anhydride: This approach utilizes the combination of these reagents and trimethylsilylated nucleophiles to provide β-D-ribofuranosides in high yields [].

- Silver Salts and Lawesson’s Reagent or Diphenyltin Sulfide: This catalytic system, employing either Lawesson’s reagent ([2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]) or diphenyltin sulfide (Ph2Sn=S), facilitates the efficient coupling of 2,3,5-tri-O-benzyl-D-ribofuranose with alcohols to produce β-D-ribofuranosides under mild conditions [, ].

- Trityl Salt Catalysis: In the presence of catalytic amounts of trityl salts, 2,3,5-tri-O-benzyl-D-ribofuranose reacts smoothly with alcohols to afford β-ribofuranosides in high yields with excellent stereoselectivity [].

Q3: What about the synthesis of α-D-ribofuranosides? Is stereoselective synthesis possible?

A3: Yes, achieving α-D-ribofuranoside selectivity is possible through different strategies:

- Lithium Perchlorate as an Additive: The addition of lithium perchlorate during glycosylation reactions, especially when using silver salts as catalysts and 2,3,5-tri-O-benzyl-1-O-iodoacetyl-D-ribofuranose as a starting material, promotes the formation of α-D-ribofuranosides in high yields [].

- Lithium Bis[(trifluoromethyl)sulfonyl]imide Influence: This lithium salt exhibits a significant effect on the stereochemical outcome, favoring the formation of α-D-ribofuranosides when reacting 2,3,5-tri-O-benzyl-D-ribofuranose with alcohols [].

Q4: Can 2,3,5-tri-O-benzyl-D-ribofuranose be used to synthesize C-nucleosides other than pyrazole derivatives?

A4: Absolutely. Research demonstrates its successful utilization in synthesizing C-nucleosides incorporating various aromatic heterocycles as base moieties []. For instance, coupling it with magnesium, cadmium, or zinc salts of these heterocycles leads to the stereoselective formation of the corresponding β-C-nucleosides.

Q5: Has 2,3,5-tri-O-benzyl-D-ribofuranose been used in the synthesis of any other interesting carbohydrate derivatives?

A5: Yes, besides C-nucleosides and ribofuranosides, this compound has been employed in the synthesis of chiral dienones. For example, aldol reaction of 2,3,5-tri-O-benzyl-D-ribofuranose with acetone under basic conditions provides a (3E,5Z,7S)-octa-3,5-dien-2-one derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.